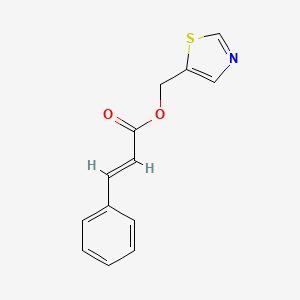

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in a five-membered ring . Thiazole derivatives have been extensively studied due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, Narayana et al. prepared a series of 5-{2-[(N-substituted aryl) amino]-1,3-thiazol-5-yl} 2-hydroxy benzamides. These compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2- N -(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n -alkylbromides in the presence of a base .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Molecular Structure and Spectroscopy

Molecular Docking and Quantum Chemical Calculations 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate derivatives have been examined for their molecular structure and spectroscopic characteristics. For instance, studies involving quantum chemical calculations and molecular docking of certain thiazole derivatives highlight their complex molecular structures and potential interactions with biological molecules. These studies often employ Density Functional Theory (DFT) for structural optimization and Natural Bond Orbital (NBO) analysis for charge transfer calculations, enhancing our understanding of their molecular behavior and potential applications in various scientific domains (Viji et al., 2020).

Catalytic and Chemical Applications

Catalytic Activity in Olefin Oxidation Thiazole derivatives have shown promising results as catalysts. For example, dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands have demonstrated catalytic activity in the oxidation of olefins. The effectiveness of these complexes varies based on their molecular structure, offering insights into their potential applications in catalytic processes (Ghorbanloo et al., 2017).

Corrosion Inhibition

Thiazoles as Corrosion Inhibitors Certain 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate compounds have been synthesized and evaluated for their corrosion inhibition properties. These studies often involve a combination of experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, along with computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations. The findings suggest that these thiazole compounds can effectively inhibit corrosion, making them suitable for applications in materials science and engineering (Farahati et al., 2019; Kaya et al., 2016).

Biomedical Applications

Antimicrobial and Anticancer Activities The antimicrobial and anticancer properties of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate derivatives have been explored. Research involving the synthesis and evaluation of thiazole derivatives indicates their potential in combating various bacterial and fungal infections. Moreover, certain compounds within this chemical class have shown promising results in inhibiting the growth of cancer cells, suggesting their viability as therapeutic agents (Abdelhamid et al., 2010; Viji et al., 2020).

Fluorescence and Chemosensory Applications

Fluorescent Chemosensors Thiazole derivatives have been studied for their fluorescent chemosensory capabilities, particularly in the detection of metal ions. Research indicates that certain thiazole Schiff base compounds exhibit turn-on fluorescent behavior with specific metal ions, which can be visually detected under UV light. These findings have implications for the development of new sensory applications in fields like analytical chemistry and environmental monitoring (Gupta et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQRFVWAGYMIME-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCC2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)